Cas no 23185-94-6 (Cycloposine)

Cycloposine 化学的及び物理的性質
名前と識別子
-
- 11-DEOXOJERVINEBETA-D-GLUCOSIDE
- cycloposine
- 5ITA1WU19R
- 17,23-epoxyveratraman-3-yl hexopyranoside
- Q27262351
- 17,23beta-Epoxyveratraman-3beta-yl-beta-D-glucopyranoside
- 17,23beta-Epoxyveratraman-3beta-yl beta-D-glucopyranoside
- MS-30338
- O-(.BETA.-D-GLUCOPYRANOSYL)CYCLOPAMINE
- (2R,3R,4S,5S,6R)-2-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- CYCLOPAMINE .BETA.-D-GLUCOPYRANOSIDE
- CS-0097158
- DEOXOPSEUDOJERVINE
- beta-D-Glucopyranoside, (3beta,23beta)-17,23-epoxyveratraman-3-yl
- HSDB 3568
- 17,23.BETA.-EPOXYVERATRAMAN-3.BETA.-YL-.BETA.-D-GLUCOPYRANOSIDE
- DTXSID10945852
- (2R, 3R, 4S, 5S, 6R)-2-[(3S, 3'R, 3'aS, 6'S, 6aS, 6bS, 7'aR, 9R, 11aS, 11bR)-3', 6', 10, 11b-tetramethylspiro[2, 3, 4, 6, 6a, 6b, 7, 8, 11, 11a-decahydro-1H-benzo[a]fluorene-9, 2'-3a, 4, 5, 6, 7, 7a-hexahydro-3H-furo[3, 2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3, 4, 5-triol
- UNII-5ITA1WU19R
- 3-Glucosyl-11-deoxojervine
- .BETA.-D-GLUCOPYRANOSIDE, (2'R,3S,3'R,3'AS,6'S,6AS,6BS,7'AR,11AS,11BR)-1,2,3,3'A,4,4',5',6,6',6A,6B,7,7',7'A,8,11,11A,11B-OCTADECAHYDRO-3',6',10,11B-TETRAMETHYLSPIRO(9H-BENZO(A)FLUORENE-9,2'(3'H)-FURO(3,2-B)PYRIDIN)-3-YL
- AKOS040757551
- 3-GLUCOSYL-11-DEOXOJERVINE [HSDB]
- CHEMBL1241233
- .BETA.-D-GLUCOPYRANOSIDE, (3S,3'R,3'AS,6'S,6AS,6BS,7'AR,9R,11AS,11BR)-1,2,3,3'A,4,4',5',6,6',6A,6B,7,7',7'A,8,11,11A,11B-OCTADECAHYDRO-3',6',10,11B-TETRAMETHYLSPIRO(9H-BENZO(A)FLUORENE-9,2'(3'H)-FURO(3,2-B)PYRIDIN)-3-YL
- .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,23.BETA.)-17,23- EPOXYVERATRAMAN-3-YL
- 23185-94-6
- HY-128683
- Cycloposine
-
- インチ: 1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1
- InChIKey: OSOOWXRUSUHLOX-PBFVMIKGSA-N
- ほほえんだ: O1[C@@H]2C[C@H](C)CN[C@H]2[C@@H](C)[C@@]21C(C)=C1C[C@@H]3[C@@]4(C)CC[C@@H](CC4=CC[C@H]3[C@@H]1CC2)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
計算された属性
- せいみつぶんしりょう: 573.366553
- どういたいしつりょう: 573.366553
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 41
- 回転可能化学結合数: 3
- 複雑さ: 1090
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 15
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 121
じっけんとくせい
- 密度みつど: 1.28
- ふってん: 727.6°Cat760mmHg
- フラッシュポイント: 393.9°C
- 屈折率: 1.61
Cycloposine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-128683-5mg |
Cycloposine |
23185-94-6 | ≥98.0% | 5mg |
¥8500 | 2024-04-19 | |
ChemScence | CS-0097158-5mg |
Cycloposine |
23185-94-6 | ≥98.0% | 5mg |
$850.0 | 2022-04-27 | |
MedChemExpress | HY-128683-1mg |
Cycloposine |
23185-94-6 | ≥98.0% | 1mg |
¥3400 | 2024-04-19 | |
1PlusChem | 1P00BPME-25mg |
11-DEOXOJERVINEBETA-D-GLUCOSIDE |
23185-94-6 | 98% | 25mg |
$3470.00 | 2024-05-24 | |
1PlusChem | 1P00BPME-5mg |
11-DEOXOJERVINEBETA-D-GLUCOSIDE |
23185-94-6 | 98% | 5mg |
$1009.00 | 2024-05-24 | |
MedChemExpress | HY-128683-10mg |
Cycloposine |
23185-94-6 | ≥98.0% | 10mg |
¥14500 | 2023-08-31 | |
ChemScence | CS-0097158-10mg |
Cycloposine |
23185-94-6 | ≥98.0% | 10mg |
$1450.0 | 2022-04-27 | |
ChemScence | CS-0097158-25mg |
Cycloposine |
23185-94-6 | ≥98.0% | 25mg |
$3000.0 | 2022-04-27 | |
1PlusChem | 1P00BPME-10mg |
11-DEOXOJERVINEBETA-D-GLUCOSIDE |
23185-94-6 | 98% | 10mg |
$1696.00 | 2024-05-24 |
Cycloposine 関連文献
-
Tomoyo Sakata,James K. Chen Chem. Soc. Rev. 2011 40 4318
-
James K. Chen Nat. Prod. Rep. 2016 33 595
-
3. Chemistry, bioactivity and geographical diversity of steroidal alkaloids from the Liliaceae familyHui-Jun Li,Yan Jiang,Ping Li Nat. Prod. Rep. 2006 23 735
Cycloposineに関する追加情報
Comprehensive Overview of Cycloposine (CAS No. 23185-94-6): Properties, Applications, and Research Insights
Cycloposine (CAS No. 23185-94-6) is a naturally occurring alkaloid compound that has garnered significant attention in pharmacological and biochemical research due to its unique structural properties and potential therapeutic applications. This article delves into the molecular characteristics, biosynthesis pathways, and emerging uses of Cycloposine, while addressing frequently searched queries such as "Cycloposine benefits," "Cycloposine mechanism of action," and "CAS 23185-94-6 applications."
The compound belongs to the class of pyrrolizidine alkaloids, which are widely studied for their bioactive potential. Researchers have identified Cycloposine as a promising candidate for modulating cellular signaling pathways, particularly in studies related to cell proliferation and differentiation. Its molecular formula, C18H25NO5, reflects a complex structure that contributes to its selective interactions with biological targets. Recent advancements in analytical techniques, such as HPLC-MS and NMR spectroscopy, have enabled precise quantification and purity assessment of CAS No. 23185-94-6 in various matrices.
One of the most searched topics surrounding Cycloposine is its "role in plant defense mechanisms." As a secondary metabolite, it serves as a natural deterrent against herbivores in certain plant species. This ecological function has spurred interest in its potential as a biopesticide or a lead compound for agrochemical development. Additionally, the compound's stereochemistry and chiral centers are frequently discussed in academic forums, with queries like "Cycloposine enantiomers" and "23185-94-6 solubility" ranking high in scientific databases.
In the realm of drug discovery, Cycloposine has been investigated for its affinity toward specific receptors and enzymes. Studies published in journals like Journal of Natural Products highlight its moderate inhibitory effects on certain inflammatory mediators, making it relevant to searches such as "anti-inflammatory alkaloids" and "natural product drug leads." However, researchers emphasize the need for further in vivo studies to validate these preliminary findings and assess bioavailability.
The synthesis of Cycloposine remains a topic of interest for organic chemists. Patent literature reveals several synthetic routes to produce CAS 23185-94-6, with debates focusing on yield optimization and green chemistry approaches. Environmental considerations have also led to increased searches for "sustainable extraction of Cycloposine" and "biocatalytic production methods," reflecting the compound's alignment with current trends in green pharmaceuticals.
From a commercial perspective, Cycloposine is primarily supplied as a high-purity reference standard for analytical laboratories. Quality parameters such as "HPLC-grade Cycloposine" and "CAS 23185-94-6 stability" are critical purchase considerations for researchers. Regulatory compliance, including adherence to ICH guidelines for impurity profiling, further underscores its importance in standardized research workflows.
Emerging applications in nutraceuticals have also placed Cycloposine under the spotlight. While not yet approved for dietary use, its structural similarity to other bioactive alkaloids has prompted investigations into "functional food ingredients." Nevertheless, thorough safety assessments remain imperative, as evidenced by scholarly discussions on "alkaloid toxicity thresholds."
In conclusion, Cycloposine (CAS No. 23185-94-6) represents a multifaceted compound bridging natural product chemistry with modern therapeutic exploration. Its ongoing research trajectory—from ecological roles to pharmacological potential—continues to generate substantial scientific discourse and public curiosity, positioning it as a compound of enduring relevance in interdisciplinary studies.
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